molecular formula C19H19F3N2O B1343314 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone CAS No. 898763-42-3

4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Cat. No.: B1343314
CAS No.: 898763-42-3
M. Wt: 348.4 g/mol
InChI Key: UMJCXGZOTDHLHH-UHFFFAOYSA-N
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Description

4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzophenone core with trifluoromethyl and piperazine moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product .

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is unique due to the presence of both trifluoromethyl and piperazine groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-23-6-8-24(9-7-23)12-13-2-4-14(5-3-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-5,10-11H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJCXGZOTDHLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643000
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-42-3
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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